molecular formula C9H6ClNO B1466923 2-Chloro-6-(furan-3-yl)pyridine CAS No. 1484316-01-9

2-Chloro-6-(furan-3-yl)pyridine

Cat. No. B1466923
CAS RN: 1484316-01-9
M. Wt: 179.6 g/mol
InChI Key: NZGQGMDCYMTAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-6-(furan-3-yl)pyridine” is a chemical compound that has a pyridine ring with a chlorine atom at the 2nd position and a furan ring at the 6th position . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of “this compound” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a chlorine atom at the 2nd position and a furan ring at the 6th position . The exact structure can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include the Suzuki–Miyaura coupling, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are environmentally benign and readily prepared .

Mechanism of Action

The mechanism of action of “2-Chloro-6-(furan-3-yl)pyridine” in chemical reactions involves the transmetalation of organoboron reagents with palladium(II) complexes . This process is facilitated by the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura coupling .

Safety and Hazards

The safety and hazards associated with “2-Chloro-6-(furan-3-yl)pyridine” were not found in the retrieved papers. It is recommended to handle this compound with appropriate safety measures to prevent skin and eye contact .

Future Directions

The future directions for “2-Chloro-6-(furan-3-yl)pyridine” involve further development of the protodeboronation process and exploration of its potential applications in organic synthesis . Additionally, the switch from traditional resources such as crude oil to biomass in the chemical industry may influence the use of this compound .

properties

IUPAC Name

2-chloro-6-(furan-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGQGMDCYMTAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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